molecular formula C16H22 B15077074 9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene CAS No. 42173-25-1

9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene

Cat. No.: B15077074
CAS No.: 42173-25-1
M. Wt: 214.35 g/mol
InChI Key: YXEZYSUNRPJMIU-UHFFFAOYSA-N
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Description

9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene is an organic compound with the molecular formula C16H22 It is a derivative of anthracene, characterized by the presence of two methyl groups at the 9 and 10 positions and the saturation of the anthracene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene typically involves the hydrogenation of 9,10-dimethylanthracene. This process can be carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:

[ \text{C}{16}\text{H}{14} + 4\text{H}2 \rightarrow \text{C}{16}\text{H}_{22} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors to ensure efficient and scalable synthesis. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at the methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

    Oxidation: Formation of 9,10-dimethyl-9,10-dihydroxyanthracene.

    Reduction: Formation of fully saturated hydrocarbons like decahydroanthracene.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound’s structure allows it to interact with various biological receptors, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dimethylanthracene: The parent compound, which lacks the hydrogenation of the anthracene ring.

    Decahydroanthracene: A fully saturated derivative of anthracene without methyl groups.

    1,2,3,4,5,6,7,8-Octahydroanthracene: A similar compound without the methyl groups at the 9 and 10 positions.

Uniqueness

9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene is unique due to the presence of both methyl groups and the partially saturated ring system. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

42173-25-1

Molecular Formula

C16H22

Molecular Weight

214.35 g/mol

IUPAC Name

9,10-dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene

InChI

InChI=1S/C16H22/c1-11-13-7-3-5-9-15(13)12(2)16-10-6-4-8-14(11)16/h3-10H2,1-2H3

InChI Key

YXEZYSUNRPJMIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCCC2=C(C3=C1CCCC3)C

Origin of Product

United States

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